![molecular formula C16H18ClN3O2S B3634910 N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3634910.png)
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Overview
Description
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 2-chlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 2-chlorophenoxyacetylthiosemicarbazide. This intermediate is then cyclized using cyclohexanecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used .
Scientific Research Applications
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research has indicated potential applications in the development of new drugs for treating infections and other diseases. The compound’s unique structure allows it to interact with specific biological targets, making it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide: This compound has a similar structure but with a thiophene ring instead of a cyclohexane ring.
N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide: This compound contains a furan ring and a piperidine ring, which may confer different biological properties and applications.
Uniqueness
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of a thiadiazole ring and a cyclohexane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-12-8-4-5-9-13(12)22-10-14-19-20-16(23-14)18-15(21)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXNHHVNKYPFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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